
3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid often involves complex reactions, including condensation, cyclization, and functional group transformations. For instance, related compounds have been synthesized by reactions involving pentafluoroacetophenone and dimethyl oxalate in the presence of sodium methylate, followed by further reactions with aniline, o-phenylenediamine, and o-aminophenol (Pimenova et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds related to 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid has been elucidated using techniques like X-ray crystallography, spectroscopic methods, and quantum chemical calculations. These studies reveal detailed information about bond lengths, angles, and the overall geometry of the molecule, contributing to a deeper understanding of its structural characteristics (Venkatesan et al., 2016).
Chemical Reactions and Properties
Research on related compounds showcases a variety of chemical reactions, including halomethoxylation, which has been performed using recyclable hypervalent iodine reagents. Such reactions highlight the reactivity and potential applications of these compounds in synthetic chemistry (Yusubov et al., 2004).
Wissenschaftliche Forschungsanwendungen
Nutraceutical Applications
Chlorogenic acid, structurally related to 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid, demonstrates substantial health benefits. Its properties include antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive effects, contributing significantly to the management of metabolic syndrome and related disorders. Clinical trials and in vivo studies underline its potential in preventing and treating metabolic disorders, highlighting its therapeutic importance (Santana-Gálvez et al., 2017).
Food Additive Applications
As a food additive, chlorogenic acid exhibits antimicrobial activity against a broad spectrum of pathogens, including bacteria, yeasts, molds, viruses, and amoebas. Its preservative qualities are particularly valuable for the food industry, seeking natural molecules for food product preservation. Additionally, its antioxidant properties, especially against lipid oxidation, coupled with its protective effects on other bioactive food compounds and prebiotic activities, make chlorogenic acid an excellent candidate for dietary supplements and functional food formulation (Santana-Gálvez et al., 2017).
Pharmacological Properties
Diverse Pharmacological Effects
Chlorogenic Acid (CGA) is recognized for its comprehensive pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and central nervous system (CNS) stimulation. It plays a crucial role in modulating lipid and glucose metabolism, offering therapeutic potentials for conditions such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review encourages further research to optimize the biological and pharmacological impacts of CGA, considering its potential as a natural food additive and therapeutic agent (Naveed et al., 2018).
Biotechnological Applications
Lactic Acid Production from Biomass
Lactic acid, a significant hydroxycarboxylic acid produced commercially through the fermentation of sugars in biomass, holds promise in the green chemistry sector. Biotechnological routes to produce lactic acid and its derivatives, like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester, offer "greener" alternatives to chemical processes. These biotechnological processes, albeit not yet widely applicable, might replace chemical routes in the future due to their environmentally friendly nature (Gao et al., 2011).
Eigenschaften
IUPAC Name |
3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-2-16-9-6-7(3-4-10(13)14)5-8(12)11(9)15/h3-6,15H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFUHTSAEWCRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC(=O)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 3871587 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2492307.png)
![N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492308.png)
![N-Methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-ynamide](/img/structure/B2492309.png)

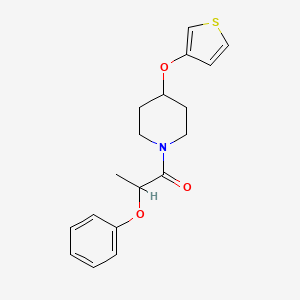
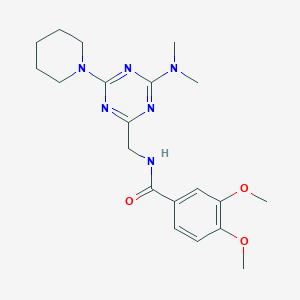

![(Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2492318.png)
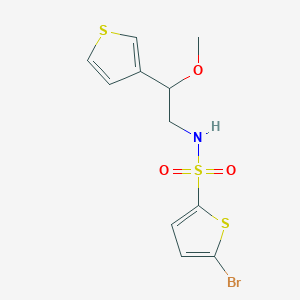
![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492321.png)
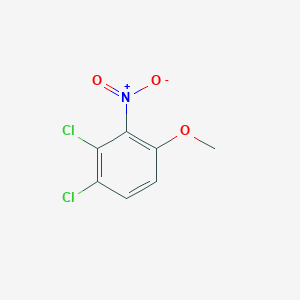
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2492323.png)
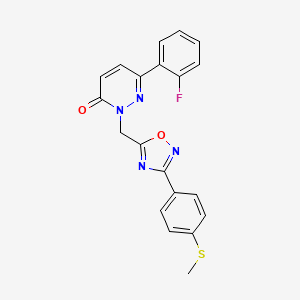
![6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2492325.png)